Target Engagement: Vegfr/parp-IN-1 Nanomolar Potency vs. PARP/VEGFR3-IN-1 Picomolar Potency
In enzymatic assays, Vegfr/parp-IN-1 (Compound 14b) demonstrates balanced nanomolar inhibitory activity against both VEGFR (kinase insert domain receptor) and PARP1 [1]. This profile contrasts with the structurally distinct dual inhibitor PARP/VEGFR3-IN-1 (Compound 18), which exhibits picomolar potency against PARP1/2 and selectivity for VEGFR3 over VEGFR1/2 . The quantitative difference in target engagement profiles is a critical differentiator for procurement. Vegfr/parp-IN-1's nanomolar potency against VEGFR (KDR) positions it for research focused on angiogenesis inhibition via VEGFR1/2, whereas the picomolar PARP1 inhibition of Compound 18 may be more suitable for studies requiring maximal PARP trapping.
| Evidence Dimension | In vitro enzymatic inhibitory activity |
|---|---|
| Target Compound Data | VEGFR (KDR) IC50 = 191 nM; PARP1 IC50 = 60.9 nM |
| Comparator Or Baseline | PARP/VEGFR3-IN-1 (Compound 18): VEGFR3 IC50 = 4.25 nM; PARP1 IC50 = 0.0763 nM; PARP2 IC50 = 0.0366 nM. No inhibition of VEGFR1/2. |
| Quantified Difference | Vegfr/parp-IN-1 is ~45-fold less potent against VEGFR than Compound 18 is against VEGFR3 (191 nM vs 4.25 nM). Vegfr/parp-IN-1 is ~800-fold less potent against PARP1 than Compound 18 (60.9 nM vs 0.0763 nM). Vegfr/parp-IN-1 targets VEGFR (KDR), while Compound 18 is selective for VEGFR3. |
| Conditions | Human recombinant kinase insert domain receptor (VEGFR) and human recombinant PARP1 in standard enzymatic assays. |
Why This Matters
The target specificity and potency profile dictate the appropriate experimental model: Vegfr/parp-IN-1 is relevant for VEGFR1/2-mediated angiogenesis studies, while Compound 18 is a tool for VEGFR3-mediated lymphangiogenesis or for achieving maximal PARP inhibition at very low concentrations.
- [1] IUPHAR/BPS Guide to Pharmacology. dual VEGFR/PARP inhibitor 14b activity data. pIC50 values: VEGFR (kinase insert domain receptor) 6.72 (190.6 nM), PARP1 7.22 (60.9 nM). View Source
